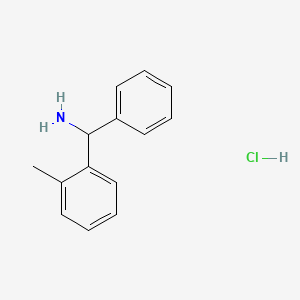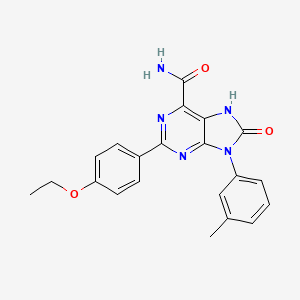![molecular formula C11H4Cl2F3NO2 B2473216 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 39082-79-6](/img/structure/B2473216.png)
3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione, also known as DTPD, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DTPD is a pyrrole-2,5-dione derivative, which has been synthesized through various methods. The compound has been extensively researched for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Photoluminescent Polymers
- Study 1: A study by Beyerlein and Tieke (2000) discusses the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units. These polymers exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Luminescent Polymers with Chromophore
- Study 2: Zhang and Tieke (2008) synthesized polymers containing 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units. These polymers are soluble in common organic solvents and show strong fluorescence, suggesting applications in optoelectronic devices (Zhang & Tieke, 2008).
Fungicidal Activity
- Study 3: Research by Yaroslavskym, Bracha, and Glaser (2009) found that certain dichlorophenyl and trichlorophenyl pyrrole-diones exhibit fungicidal activity, suggesting their potential use in agriculture or medicine (Yaroslavskym, Bracha, & Glaser, 2009).
Corrosion Inhibition
- Study 4: A 2015 study by Zarrouk et al. explored 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in acidic medium. This has implications for industrial applications in corrosion prevention (Zarrouk et al., 2015).
Raman Spectra of Pyridyl Substituted Isomers
- Study 5: Lun̆ák et al. (2010) synthesized isomeric pairs of pyridyl substituted diketo-pyrrolo-pyrroles and analyzed their Raman spectra. This study contributes to our understanding of molecular and crystal structures in such compounds (Lun̆ák et al., 2010).
Crystal Structure of DPP Derivatives
- Study 6: Fujii et al. (2002) conducted a structural study on a DPP derivative, providing insights into the molecular structure and potential applications in pigment technology (Fujii et al., 2002).
Properties of isoDPP Derivatives
- Study 7: Gendron et al. (2014) described the synthesis of isoDPP derivatives and their properties, with potential applications in optoelectronic devices (Gendron et al., 2014).
Polymerisation of DPP Derivatives
- Study 8: A study by Zhang, Tieke, Forgie, and Skabara (2009) discussed the electrochemical polymerisation of DPP derivatives and their implications in materials science (Zhang, Tieke, Forgie, & Skabara, 2009).
Propiedades
IUPAC Name |
3,4-dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2F3NO2/c12-7-8(13)10(19)17(9(7)18)6-3-1-5(2-4-6)11(14,15)16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFVPNZYYLHQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

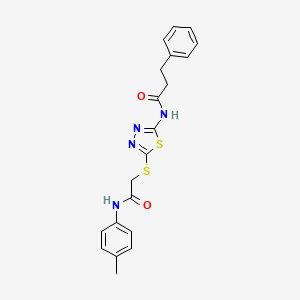

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2473138.png)
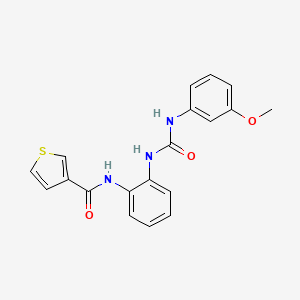
![2-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2473141.png)
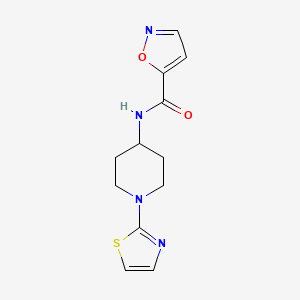
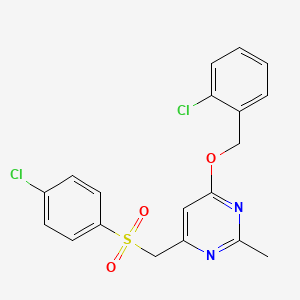
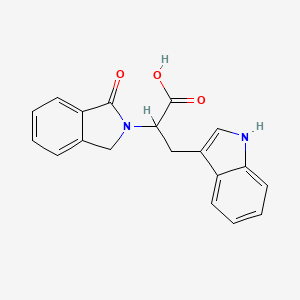
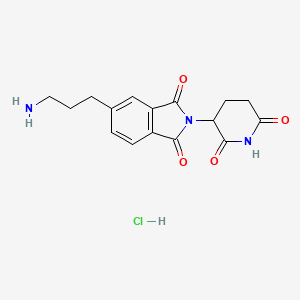

![4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2473150.png)
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2473151.png)
